molecular formula C21H30N2O2 B5628972 N-cyclohexyl-6-ethoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide

N-cyclohexyl-6-ethoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide

Cat. No. B5628972
M. Wt: 342.5 g/mol
InChI Key: GPZCQLVDOXLYQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinoline derivatives involves several innovative approaches, including the unexpected synthesis of compounds via the Beckmann reaction in polyphosphoric acid, showcasing the complex reactions involved in creating quinoline derivatives (Tolkunov et al., 2004). Another method includes the palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives, highlighting a straightforward approach to synthesizing quinoline-4-one derivatives (Costa et al., 2004).

Molecular Structure Analysis

Molecular structure analysis of quinoline derivatives, such as the polymorphic modifications of 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, provides insights into their diuretic properties and potential as hypertension remedies. X-ray crystallography and analysis of interaction energies between molecules in the crystal phase reveal differences in crystal packing, significantly impacting their physical and chemical behavior (Shishkina et al., 2018).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including cyclization and carbonylation, to form complex structures with potential biological activities. For example, the synthesis of quinoline-3-carboxylic acid esters from o-nitrobenzaldehydes via a reductive cyclization process illustrates the versatility of quinoline derivatives in chemical synthesis (Venkatesan et al., 2010).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. Studies on the crystal structure and conformation of compounds like Linomide (N-methyl-N-phenyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-quinoline-3-carboxamide) provide valuable information on the physical characteristics of these compounds (Dasari & Srikrishnan, 2002).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming derivatives, are integral to understanding the applications of quinoline derivatives. The synthesis and antitumor evaluation of thiazolo[5,4-b]quinoline derivatives highlight the chemical versatility and potential pharmacological applications of these compounds (Alvarez-Ibarra et al., 1997).

properties

IUPAC Name

N-cyclohexyl-6-ethoxy-2,2,4-trimethylquinoline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2/c1-5-25-17-11-12-19-18(13-17)15(2)14-21(3,4)23(19)20(24)22-16-9-7-6-8-10-16/h11-14,16H,5-10H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZCQLVDOXLYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-6-ethoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.